
Isoquinoline-6-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-6-sulfonic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its sulfonic acid group attached at the sixth position of the isoquinoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-6-sulfonic acid can be synthesized through the sulfonation of isoquinoline. The process typically involves the reaction of isoquinoline with sulfuric acid at elevated temperatures. The sulfonation reaction is thermodynamically controlled, leading to the formation of the sulfonic acid group at the sixth position of the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the product. The process may also involve purification steps such as crystallization or distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the isoquinoline ring or the sulfonic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Scientific Research Applications
Isoquinoline-6-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Isoquinoline derivatives have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of isoquinoline-6-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In medicinal chemistry, isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-6-sulfonic acid
- Isoquinoline-5-sulfonic acid
- Quinoline-8-sulfonic acid
Uniqueness
Isoquinoline-6-sulfonic acid is unique due to the specific position of the sulfonic acid group, which influences its chemical reactivity and biological activity. Compared to other sulfonic acid derivatives, this compound exhibits distinct properties that make it valuable in various applications .
Properties
Molecular Formula |
C9H7NO3S |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
isoquinoline-6-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)9-2-1-8-6-10-4-3-7(8)5-9/h1-6H,(H,11,12,13) |
InChI Key |
UUTFFQSNOBCVHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-methyl-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B13439906.png)
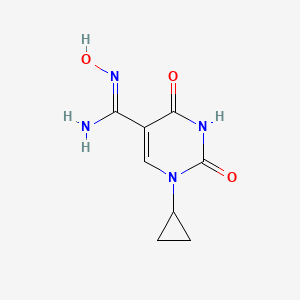
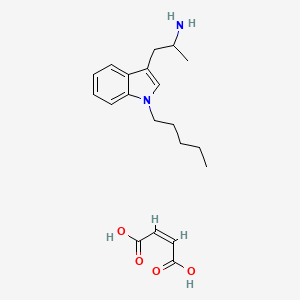
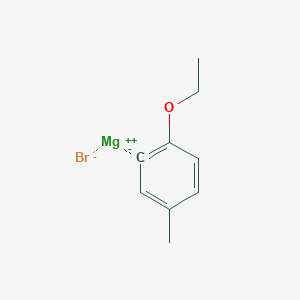
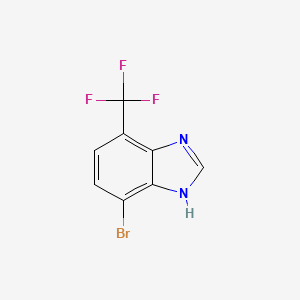
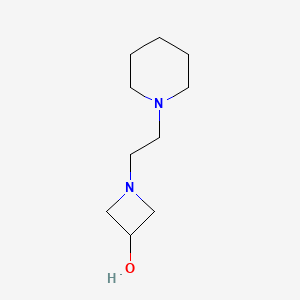
![(2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-11,15-diol](/img/structure/B13439972.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B13439976.png)
![Disodium;[dichloro-di(propan-2-yloxy)phosphorylmethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B13439984.png)
![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)

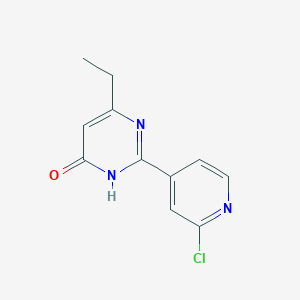
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
